Geranylfarnesol

Description

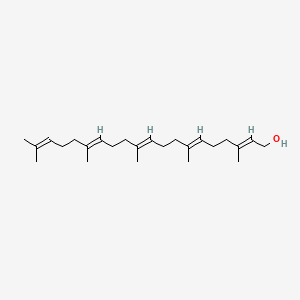

Structure

3D Structure

Properties

IUPAC Name |

(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-26/h11,13,15,17,19,26H,7-10,12,14,16,18,20H2,1-6H3/b22-13+,23-15+,24-17+,25-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTCXUSSQJMLQD-GIXZANJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79577-58-5 | |

| Record name | Geranylfarnesol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079577585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Geranylfarnesol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylfarnesol is an acyclic C25 isoprenoid alcohol, a member of the sesterterpenoid class of natural products.[1] Its extended hydrocarbon chain and terminal alcohol functional group bestow upon it a unique combination of lipophilicity and reactivity, making it a subject of interest in organic synthesis and potentially in biological systems. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, reactivity, and a discussion of the biological activities of structurally related compounds.

Chemical and Physical Properties

This compound is a long-chain unsaturated alcohol with the chemical formula C25H42O.[2] Its structure consists of a twenty-five-carbon chain with five isoprene (B109036) units, terminating in a primary alcohol. The all-trans configuration of the double bonds is the most commonly cited isomer.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C25H42O | [2] |

| Molecular Weight | 358.6 g/mol | [2] |

| IUPAC Name | (2E,6E,1E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol | [2] |

| CAS Number | 22488-05-7 | [2] |

| Boiling Point | 466.6 ± 14.0 °C at 760 mmHg | [3] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| pKa | 14.42 ± 0.10 | [3] |

| XLogP3 | 8.5 | [2] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

| Solubility | Soluble in DMSO | [3] |

| Storage | Store in a cool, dry place. For short-term storage (days to weeks), 0-4 °C is recommended. For long-term storage (months to years), -66 °C is recommended. | [3] |

Experimental Protocols

Determination of Solubility

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, water) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Replication: The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Stability Studies

Detailed stability studies for this compound are not extensively documented. However, a general protocol for assessing the stability of an unsaturated alcohol can be outlined based on ICH guidelines.

Protocol: General Stability Testing

-

Sample Preparation: this compound is stored in its intended container-closure system.

-

Storage Conditions: Samples are stored under various conditions to simulate long-term and accelerated degradation. These typically include:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Intervals: Samples are withdrawn at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

-

Analysis: At each time point, the samples are analyzed for purity and the presence of degradation products using a stability-indicating analytical method, such as HPLC. Physical properties (e.g., appearance, color) should also be monitored.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

An early study on this compound provided a description of its ¹H NMR spectrum.[1]

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1.58 | singlet | Methyl groups trans to olefinic protons |

| 1.65 | singlet | Methyls cis to olefinic protons |

| 1.70 | doublet (J ≈ 1 Hz) | 3-Me |

| 2.0 | multiplet | Allylic methylene (B1212753) protons |

| 5.05 | multiplet | C-4 protons and vinylic protons |

| 5.3 | triplet (J ≈ 7 Hz) | Vinylic proton at C-2 |

Note: This data is from a 1969 publication and may not reflect the resolution and detail of modern NMR spectroscopy.

Infrared (IR) Spectroscopy

The same study also reported key IR absorption bands for this compound.[1]

Table 3: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3290 | O-H stretch (alcohol) |

| 1665 | C=C stretch (alkene) |

| 828 | =C-H bend (alkene) |

Mass Spectrometry (MS)

The molecular ion peak (M+) for this compound has been reported at m/z 358, which is consistent with its molecular formula C25H42O.[1]

Chemical Reactivity

This compound, with its multiple double bonds and a primary alcohol functional group, can undergo a variety of chemical transformations.

Oxidation

The primary alcohol group of this compound can be oxidized to an aldehyde.

Experimental Protocol: Oxidation with Chromium Trioxide-Pyridine

A solution of this compound in pyridine (B92270) is treated with chromium trioxide. The reaction mixture is stirred at room temperature, followed by workup and purification to yield the corresponding aldehyde.[1] This reaction can be monitored by the disappearance of the alcohol O-H stretch and the appearance of a carbonyl C=O stretch in the IR spectrum.

Dehydrogenation, Dehydration, and Esterification

This compound can also participate in dehydrogenation, dehydration, and esterification reactions, typical for unsaturated alcohols.[3]

Experimental Protocol: Esterification (General Procedure)

This compound can be esterified by reacting it with a carboxylic acid or an acid anhydride (B1165640) in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent. The reaction is often heated to drive it to completion. The product can be purified by chromatography.

Involvement in Signaling Pathways (of Structurally Related Compounds)

Extensive research has been conducted on the biological activities of terpenoids, particularly Farnesol, a structurally similar C15 sesquiterpene alcohol. While direct evidence for this compound's involvement in specific signaling pathways is limited, the activities of Farnesol provide a valuable reference point for potential areas of investigation.

It is crucial to note that the following information pertains to Farnesol and not directly to this compound. This compound has a longer C25 isoprenoid chain compared to the C15 chain of Farnesol, which may influence its biological activity.

PI3K/Akt/mTOR Pathway

Farnesol has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cell lines. This pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway by Farnesol can lead to apoptosis (programmed cell death) in cancer cells.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Studies have indicated that Farnesol can modulate the MAPK pathway, contributing to its anti-cancer effects.

References

- 1. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biomedical Importance of the Missing Pathway for Farnesol and Geranylgeraniol Salvage - PMC [pmc.ncbi.nlm.nih.gov]

Pioneering Discovery: The First Isolation of Geranylfarnesol from Insect Wax

In 1969, a significant advancement in the field of natural product chemistry was marked by the first-ever isolation and characterization of Geranylfarnesol, a C25 isoprenoid alcohol, from the wax of an insect. This discovery was accomplished by researchers Tirso Ríos and S. Pérez C., who meticulously extracted and identified this novel compound, expanding the known diversity of terpenoids in nature.[1] The insect identified as the source of this unique compound is Llaveia axin axin, a scale insect indigenous to Mesoamerica.

Hypothetical Experimental Protocol

The isolation and characterization of this compound from the wax of Llaveia axin axin would have likely involved a multi-step process, typical for the analysis of natural products during that period.

Collection and Extraction of Insect Wax

The initial step would involve the collection of the raw wax material from the Llaveia axin axin insects. This would be followed by an extraction process, likely using organic solvents such as hexane (B92381) or chloroform, to dissolve the lipid-soluble components of the wax, including this compound.

Purification of the Crude Extract

The crude extract would then undergo a series of purification steps to isolate the individual components. A common technique for this would be column chromatography, using a stationary phase like silica (B1680970) gel or alumina, and a gradient of solvents with increasing polarity to separate the compounds based on their chemical properties.

Structural Elucidation

Once a pure sample of this compound was obtained, its chemical structure would be determined using the spectroscopic methods available at the time. This would have likely included:

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups, such as the hydroxyl (-OH) group characteristic of an alcohol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR (if available) would have been crucial in determining the carbon skeleton and the arrangement of protons and carbon atoms within the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, providing further clues to its structure.

-

Chemical Degradation and Synthesis: In that era, it was also common to perform chemical reactions to break down the molecule into smaller, known compounds or to synthesize the proposed structure to confirm its identity.

Quantitative Data

Detailed quantitative data from the original 1969 study, such as the percentage yield of this compound from the insect wax and specific spectroscopic data values, are not available in the accessible literature.

Visualizing the Workflow

The following diagram illustrates a probable experimental workflow for the pioneering isolation and characterization of this compound.

Significance and Further Research

The discovery of this compound in Llaveia axin axin was a notable contribution to the understanding of insect biochemistry and the vast array of secondary metabolites produced in the natural world. This finding would have spurred further interest in the chemical composition of insect waxes and the potential biological roles of such compounds. For drug development professionals, the identification of novel natural products like this compound provides new molecular scaffolds that can be investigated for potential therapeutic activities.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Geranylfarnesol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylfarnesol (B1233315) is an acyclic C25 isoprenoid alcohol that plays a significant role as a precursor in the biosynthesis of sesterterpenes.[] Isolated from sources such as insect wax, this terpenoid is of growing interest to researchers in organic synthesis and drug discovery due to its unique chemical structure and potential biological activities.[2] Its extended polyene chain and terminal alcohol functional group make it a versatile starting material for the synthesis of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and its role in biological pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₂O | [][3] |

| Molecular Weight | 358.61 g/mol | [] |

| Boiling Point | 466.6 ± 14.0 °C at 760 mmHg | [] |

| Density | 0.9 ± 0.1 g/cm³ | [] |

| Solubility | Soluble in DMSO | [] |

Table 2: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol | [3] |

| Synonyms | all-trans-geranylfarnesol, all-E-geranylfarnesol | [3] |

| CAS Number | 22488-05-7, 79577-58-5 | [3] |

| pKa | 14.42 ± 0.10 | [] |

| InChI Key | YHTCXUSSQJMLQD-GIXZANJISA-N | [] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for its numerous methyl and olefinic protons. Key signals include those for the methyl groups trans to olefinic protons at approximately 1.58 ppm (singlet) and methyls cis to olefinic protons at 1.65 ppm (singlet).[2] The vinylic proton at C-2 appears as a triplet at 5.3 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows a broad absorption band around 3290 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group.[2] A peak at approximately 1665 cm⁻¹ corresponds to the C=C stretching of the olefinic bonds, and a band around 828 cm⁻¹ is indicative of out-of-plane C-H bending of the trisubstituted double bonds.[2]

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 358, corresponding to its molecular weight.[2]

Reactivity and Chemical Transformations

This compound's structure, featuring multiple double bonds and a primary alcohol, allows for a variety of chemical transformations. It can undergo oxidation, dehydrogenation, dehydration, and esterification reactions.

Oxidation

The primary alcohol group of this compound can be oxidized to the corresponding aldehyde. For instance, oxidation with chromium trioxide-pyridine complex yields a conjugated aldehyde.[2] This aldehyde exhibits characteristic IR absorptions at 1668 cm⁻¹ (C=O stretch) and 1625 cm⁻¹ (C=C stretch).[2]

Enzymatic Cyclization

This compound is a substrate for squalene-hopene cyclase (SHC), which catalyzes its cyclization into various sesterterpenes. This enzymatic reaction can produce bicyclic, tricyclic, and tetracyclic compounds.[]

Experimental Protocols

Protocol for Enzymatic Cyclization of this compound

This protocol is based on the enzymatic reaction of this compound with squalene-hopene cyclase (SHC).

Materials:

-

This compound

-

Squalene-hopene cyclase (SHC) enzyme

-

Appropriate buffer solution (e.g., phosphate (B84403) buffer)

-

Detergent (for substrate solubilization)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Apparatus for incubation and product analysis (e.g., GC-MS)

Methodology:

-

Prepare a solution of this compound in a suitable detergent to ensure its solubility in the aqueous buffer.

-

Add the this compound solution to the SHC enzyme in the buffer.

-

Incubate the reaction mixture at the optimal temperature and pH for the SHC enzyme activity.

-

After the desired incubation period, stop the reaction by adding a quenching agent or by heat inactivation.

-

Extract the products from the aqueous mixture using an organic solvent like ethyl acetate.

-

Analyze the extracted products using GC-MS to identify the different cyclic sesterterpenes formed.

Caption: Workflow for the enzymatic cyclization of this compound.

Biological Significance and Signaling Pathways

This compound pyrophosphate is a key intermediate in the biosynthesis of sesterterpenes.[] The biogenesis of these C25 terpenes is hypothesized to proceed through the head-to-tail linkage of five isoprene (B109036) units to form geranylfarnesyl pyrophosphate, which then undergoes cyclization.[2]

While direct studies on the signaling pathways modulated by this compound are limited, research on related isoprenoids like farnesol (B120207) and geraniol (B1671447) provides valuable insights. These molecules are known to influence key cellular signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt, MAPK, and NF-κB pathways.[4][5][6][7][8][9] Given its structural similarity and being a larger analogue, it is plausible that this compound could exhibit similar or even more potent effects on these pathways.

Caption: Potential modulation of key signaling pathways by this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable molecule for various research and development applications:

-

Organic Synthesis: It serves as a precursor for the synthesis of complex natural products and their analogues.

-

Drug Discovery: Its potential to modulate key signaling pathways makes it a candidate for the development of novel therapeutics for inflammatory diseases and cancer.

-

Biochemical Research: this compound and its derivatives are useful tools for studying the substrate specificity and mechanisms of terpene cyclases and other enzymes involved in isoprenoid metabolism.

Conclusion

This compound is a C25 isoprenoid alcohol with well-defined physical and chemical properties. Its rich chemistry and biological role as a sesterterpene precursor make it a compound of significant interest. Further research into its specific interactions with cellular signaling pathways is warranted and could lead to the development of new therapeutic agents. This guide provides a foundational understanding of this compound for scientists and researchers aiming to explore its potential in their respective fields.

References

- 2. This compound, a new acyclic C25 isoprenoid alcohol isolated from insect wax - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C25H42O | CID 6439529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Farnesol induces apoptosis of DU145 prostate cancer cells through the PI3K/Akt and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Geranylgeraniol Inhibits Lipopolysaccharide-Induced Inflammation in Mouse-Derived MG6 Microglial Cells via NF-κB Signaling Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Farnesol Inhibits PI3 Kinase Signaling and Inflammatory Gene Expression in Primary Human Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Geranylfarnesol for Researchers and Drug Development Professionals

Introduction

Geranylfarnesol is an acyclic sesterterpenoid alcohol, a C25 isoprenoid, that has garnered interest in the scientific community for its potential applications in organic synthesis and as a precursor for various bioactive molecules.[] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, biosynthesis, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Identity and Nomenclature

This compound is systematically named (2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[][2] It is registered under the CAS number 22488-05-7 .[] A related CAS number, 79577-58-5, is also associated with this compound in some databases.[][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C25H42O | [][2] |

| Molecular Weight | 358.61 g/mol | [][2] |

| Appearance | Colorless to yellow liquid | [4] (inferred for similar terpenes) |

| Boiling Point | 466.6 ± 14.0 °C at 760 mmHg | [] |

| Density | 0.9 ± 0.1 g/cm³ | [] |

| Solubility | Soluble in DMSO | [] |

| pKa | 14.42 ± 0.10 | [] |

| logP (Octanol/Water) | 8.5 | [2][5] |

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of sesterterpenoids.[6][7] The biosynthesis of its precursor, geranylfarnesyl pyrophosphate (GFPP), occurs via the terpenoid backbone biosynthesis pathway. This pathway starts with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways.[6][8] A series of condensation reactions catalyzed by prenyltransferases leads to the formation of GFPP.[6][7] this compound is then formed by the dephosphorylation of GFPP.

Experimental Protocols

Extraction and Isolation of Sesterterpenoids (General Protocol)

-

Sample Preparation: Air-dry and powder the source material (e.g., plant leaves, fungal biomass).

-

Extraction:

-

Perform successive maceration of the powdered material with solvents of increasing polarity, such as n-hexane followed by acetone, at room temperature.

-

Concentrate the extracts under vacuum to obtain crude residues.

-

-

Chromatographic Separation:

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, for example, n-hexane-ethyl acetate, followed by increasing concentrations of methanol (B129727).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Purification:

-

Combine fractions containing compounds of interest.

-

Perform further purification using techniques like preparative high-performance liquid chromatography (HPLC) to isolate pure sesterterpenoids.

-

-

Structure Elucidation: Characterize the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol)

The following is a general protocol for the quantitative analysis of terpenes, which can be optimized for this compound.

-

Sample Preparation:

-

Prepare a stock solution of a certified this compound standard in a suitable solvent (e.g., methanol or hexane).

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the terpene fraction.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for terpene analysis (e.g., DB-5ms or equivalent).

-

Injection: Inject a small volume (e.g., 1 µL) of the standard or sample extract in splitless mode.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C) at a controlled rate, and hold for a few minutes.

-

Mass Spectrometer: Operate the MS in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

-

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

-

Construct a calibration curve by plotting the peak area of the calibration standards against their concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Biological Activity

While extensive data on the specific biological activities of this compound are limited, the broader class of sesterterpenoids has been shown to exhibit a range of biological effects, including cytotoxic activities against various cancer cell lines.[9][10][11][12] The evaluation of the cytotoxic potential of novel compounds is a critical step in drug discovery.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

| Griffithiiene | Panc-1 | Pancreatic Carcinoma | 15.6 | [13] |

| Scalaradial | Panc-1 | Pancreatic Carcinoma | 31.2 | [13] |

| Griffithiiene | NBT-T2 | Bladder Cancer | 15.6 | [13] |

| Scalaradial | NBT-T2 | Bladder Cancer | 31.2 | [13] |

| Griffithiiene | HCT116 | Colorectal Carcinoma | 31.2 | [13] |

| Scalaradial | HCT116 | Colorectal Carcinoma | 62.5 | [13] |

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from a natural source, from extraction to biological activity assessment.

Conclusion

This compound is a C25 sesterterpenoid with a well-defined chemical structure and known physicochemical properties. It serves as a key precursor in the biosynthesis of a diverse range of sesterterpenoids. While specific biological activity data for this compound is still emerging, the broader class of sesterterpenoids demonstrates significant potential, particularly in the area of anticancer research. The experimental protocols outlined in this guide provide a foundation for researchers to extract, analyze, and evaluate this compound and related compounds. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its potential in drug development and other scientific applications.

References

- 2. This compound | C25H42O | CID 6439529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. geranyl farnesol, 79577-58-5 [thegoodscentscompany.com]

- 4. Geraniol | C10H18O | CID 637566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. e-Geranylfarnesol | C25H42O | CID 129694015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Research Progress on Fungal Sesterterpenoids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Occurrence and biosynthesis of plant sesterterpenes (C25), a new addition to terpene diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting cancer with sesterterpenoids: the new potential antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sesterterpenoids with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sesterterpenoids with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical analysis and anticancer activity of sesterterpenoid from an endophytic fungus Hypomontagnella monticulosa Zg15SU and its host Zingiber griffithii Baker - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of Geranylfarnesol: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Geranylfarnesol, a C25 isoprenoid alcohol, is a key intermediate in the biosynthesis of sesterterpenoids, a diverse class of natural products with a wide range of biological activities. While not as extensively studied as its C15 (farnesol) and C10 (geraniol) counterparts, this compound plays a significant role in the metabolic pathways of various organisms, from fungi and plants to insects. This technical guide provides an in-depth overview of the known biological functions of this compound, its biosynthetic pathway, and its potential as a modulator of cellular signaling. Furthermore, it outlines key experimental protocols for its study and presents available quantitative data on related isoprenoids to inform future research and drug development efforts.

Introduction

Isoprenoids, also known as terpenes, are a vast and structurally diverse class of organic molecules derived from the five-carbon precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[1][2]. This compound (GF) is a C25 acyclic isoprenoid alcohol, placing it in the sesterterpene category. It is synthesized through the mevalonate (B85504) pathway and serves as the direct precursor to a wide array of cyclic and polycyclic sesterterpenoids in various organisms[3][4]. Beyond its role as a biosynthetic intermediate, emerging evidence suggests that this compound and its derivatives may possess intrinsic biological activities, including potential antimicrobial and cytotoxic effects, making it a molecule of interest for drug discovery and development[5]. This guide aims to consolidate the current understanding of this compound's biological functions for researchers, scientists, and drug development professionals.

Biosynthesis of this compound: The Mevalonate Pathway

This compound is synthesized via the mevalonate pathway, an essential metabolic route in eukaryotes, archaea, and some bacteria for the production of IPP and DMAPP, the fundamental building blocks of all isoprenoids[3].

The biosynthesis of this compound pyrophosphate (GFPP), the activated form of this compound, proceeds through the sequential condensation of isoprene (B109036) units:

-

Acetyl-CoA to Mevalonate: The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by the enzyme HMG-CoA reductase. This is a key regulatory step in the pathway[3].

-

Mevalonate to IPP and DMAPP: Mevalonate is subsequently phosphorylated and decarboxylated to yield IPP and its isomer DMAPP[3].

-

Chain Elongation: IPP and DMAPP are then condensed by prenyltransferases to form geranyl pyrophosphate (GPP; C10), farnesyl pyrophosphate (FPP; C15), and geranylgeranyl pyrophosphate (GGPP; C20)[1].

-

Formation of GFPP: Geranylfarnesyl diphosphate (B83284) synthase (GFPPS) catalyzes the condensation of one molecule of FPP with one molecule of IPP, or one molecule of GPP with two molecules of IPP, to form the C25 precursor, geranylfarnesyl pyrophosphate (GFPP). This compound is formed upon the dephosphorylation of GFPP.

References

- 1. This compound | C25H42O | CID 6439529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents – Oriental Journal of Chemistry [orientjchem.org]

- 3. Farnesyl-O-acetylhydroquinone and geranyl-O-acetylhydroquinone suppress the proliferation of murine B16 melanoma cells, human prostate and colon adenocarcinoma cells, human lung carcinoma cells, and human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potentiation of the activity of β-lactam antibiotics by farnesol and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Geranylfarnesol: A C25 Isoprenoid Alcohol Precursor for Sesterterpenoid Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Geranylfarnesol (B1233315), an acyclic C25 isoprenoid alcohol, serves as a crucial precursor in the biosynthesis of sesterterpenoids, a diverse class of natural products with significant pharmacological potential. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, biosynthetic pathway, and its role as a key intermediate in enzymatic cyclization reactions. Furthermore, this document outlines detailed experimental protocols for the analysis of this compound and explores its potential applications in drug development, drawing parallels with structurally related isoprenoids.

Introduction

Isoprenoids are one of the largest and most diverse families of natural products, synthesized from five-carbon isoprene (B109036) units.[1] Sesterterpenoids, which are composed of 25 carbon atoms (C25), are a relatively rare class of isoprenoids that have garnered significant interest due to their complex structures and potent biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] The biosynthetic precursor to this important class of molecules is (2E,6E,10E,14E)-geranylfarnesol and its pyrophosphate ester, geranylfarnesyl diphosphate (B83284) (GFPP).[1]

This compound itself is an acyclic C25 isoprenoid alcohol that has been isolated from natural sources such as insect wax. Its primary significance in research and drug development lies in its role as a substrate for sesterterpene synthases (STSs), enzymes that catalyze complex cyclization reactions to form the vast array of sesterterpenoid skeletons.[1][3] Understanding the biosynthesis and enzymatic conversion of this compound is therefore critical for the discovery and development of new therapeutic agents.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and analysis.

| Property | Value |

| Molecular Formula | C₂₅H₄₂O |

| Molecular Weight | 358.61 g/mol |

| IUPAC Name | (2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol |

| CAS Number | 79577-58-5 |

| Appearance | Acyclic alcohol |

| Classification | Lipid -> Prenol Lipid -> Isoprenoid -> C25 Isoprenoid (Sesterterpene) |

Biosynthesis of this compound

This compound is derived from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[4] These precursors are synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways.[1] The C25 backbone is constructed through the sequential head-to-tail condensation of IPP units with an allylic diphosphate primer, catalyzed by prenyltransferases.

The formation of the C25 precursor, geranylfarnesyl diphosphate (GFPP), is catalyzed by Geranylfarnesyl Diphosphate Synthase (GFPPS) . This enzyme sequentially adds an IPP molecule to geranylgeranyl diphosphate (GGPP, C20).[5] this compound is then formed by the dephosphorylation of GFPP, a reaction that can occur via the action of phosphatases.

References

- 1. Research Progress on Fungal Sesterterpenoids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of farnesiferol C: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclization of all-E- and 2Z-geranylfarnesols by a bacterial triterpene synthase: insight into sesterterpene biosynthesis in Aleuritopteris ferns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Geranylfarnesyl diphosphate synthase - Wikipedia [en.wikipedia.org]

Early Research on the Biological Activity of Geranylfarnesol and Related Isoprenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylfarnesol, a C25 acyclic isoprenoid alcohol, alongside its more extensively studied C15 and C20 counterparts, farnesol (B120207) and geranylgeraniol (B1671449), has emerged as a subject of significant interest in early biomedical research.[1][2][][4] These naturally occurring compounds, found in various essential oils, are intermediates in the mevalonate (B85504) pathway, a critical metabolic cascade responsible for the synthesis of cholesterol and other essential isoprenoids.[5][6] Early investigations have revealed a spectrum of biological activities for these molecules, with a primary focus on their potential as anticancer agents. This technical guide provides an in-depth overview of the foundational research into the biological activities of this compound and related isoprenoids, with a focus on their effects on cancer cells, their interaction with key enzymes in cholesterol biosynthesis, and the underlying signaling pathways.

Anticancer Activity: Induction of Apoptosis and Inhibition of Cell Proliferation

A substantial body of early research has demonstrated that farnesol and geranylgeraniol are potent inducers of apoptosis and inhibitors of proliferation in a variety of cancer cell lines.[5][7][8] Tumor cells have been observed to be considerably more sensitive to the growth-inhibitory effects of farnesol compared to normal cells.[5]

Quantitative Data: Inhibition of Cancer Cell Proliferation

The cytotoxic effects of farnesol have been quantified across a range of cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) varying depending on the cell type. Leukemic cells have been identified as being particularly sensitive.[5]

| Cell Line | Cancer Type | IC50 (µM) of Farnesol | Reference |

| HBL-52 | Optic Nerve Sheath Meningioma | 25 | [9] |

| A549 | Human Lung Carcinoma | ~70 (nebulized) | [10] |

| H460 | Human Lung Carcinoma | ~35 (nebulized) | [10] |

| OSCC lines | Oral Squamous Carcinoma | 30 - 60 | [11] |

| Various | General Range | 25 - 250 | [5] |

Mechanisms of Apoptosis Induction

Farnesol-induced apoptosis is primarily mediated through the intrinsic, mitochondria-dependent pathway.[5][12] This is characterized by the dissipation of the mitochondrial membrane potential, release of cytochrome c, and the subsequent activation of a cascade of caspases, including caspase-3, -4, and -9, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[5][12] Notably, farnesol does not appear to significantly activate caspase-8, suggesting a lack of involvement of the extrinsic apoptotic pathway.[5]

Furthermore, farnesol has been shown to induce endoplasmic reticulum (ER) stress, which contributes to its apoptotic effects.[5][13] This is evidenced by the upregulation of genes involved in the unfolded protein response (UPR), such as ATF3, DDIT3 (CHOP), and the splicing of XBP1 mRNA.[5][13]

Inhibition of Cholesterol Biosynthesis

This compound and its related isoprenoids play a role in the regulation of cholesterol biosynthesis through their interaction with 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[6][7][14][15]

Quantitative Data: Inhibition of HMG-CoA Reductase

Geraniol has been shown to be a direct competitive inhibitor of HMG-CoA reductase. In contrast, a direct inhibitory concentration (IC50) for farnesol is not typically reported, as its primary mechanism of action is believed to be the acceleration of HMG-CoA reductase protein degradation.[14]

| Compound | IC50 (µM) | Mechanism of Action | Reference |

| Geraniol | 72.91 ± 2.92 | Competitive Inhibition | [14] |

| Farnesol | Not Applicable | Accelerates degradation of HMG-CoA reductase protein | [14] |

In intact NIH3T3 cells, both farnesol and geranylgeraniol have been shown to decrease the incorporation of [14C]acetate into cholesterol.[16]

| Compound | Concentration (µM) | Decrease in Cholesterol Synthesis | Reference |

| Farnesol | 167 | ~50% | [16] |

| Geranylgeraniol | 125 | ~75% | [16] |

Mechanism of HMG-CoA Reductase Inhibition

The mevalonate pathway is a key metabolic route for the production of cholesterol and non-sterol isoprenoids. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, a critical regulatory step. Geraniol directly competes with the HMG-CoA substrate for the active site of the enzyme. Farnesol, a downstream product of the pathway, is thought to act as a non-sterol regulator that signals for the degradation of the HMG-CoA reductase enzyme, thus creating a feedback inhibition loop.[14][15]

Inhibition of Protein Prenylation

Protein prenylation is a post-translational modification where farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP) is attached to a cysteine residue at or near the C-terminus of a protein. This process is crucial for the proper localization and function of many proteins involved in cell signaling, including the Ras superfamily of small GTPases.[17][18] Farnesol and geranylgeraniol can influence this process, and their analogs have been investigated as potential inhibitors of the enzymes responsible for prenylation, namely farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase).[19]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is for assessing the effect of this compound or related compounds on the viability of adherent cancer cell lines.

Materials:

-

96-well flat-bottom sterile microplates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound/farnesol/geranylgeraniol stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

MTT solvent (e.g., 0.04 M HCl in isopropanol, or DMSO)

-

Multichannel pipette

-

Microplate reader (absorbance at 570-590 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

-

Carefully aspirate the medium containing MTT and add 100 µL of MTT solvent to each well.[20][21]

-

Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.[20]

-

Read the absorbance at 570-590 nm using a microplate reader.[20]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection: TUNEL Assay

This protocol outlines the detection of DNA fragmentation in apoptotic cells using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay on adherent cells.

Materials:

-

Cells cultured on sterile coverslips or in chamber slides

-

PBS (Phosphate Buffered Saline)

-

4% Paraformaldehyde in PBS (for fixation)

-

Permeabilization solution (e.g., Proteinase K or 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, as per manufacturer's instructions)

-

Stop/Wash Buffer

-

Mounting medium with a counterstain (e.g., DAPI)

-

Fluorescence microscope

-

Positive control (e.g., cells treated with DNase I)

-

Negative control (without TdT enzyme)

Procedure:

-

Treat cells with the test compound for the desired time to induce apoptosis.

-

Wash the cells twice with PBS.[22]

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[22]

-

Wash the cells twice with PBS.[22]

-

Permeabilize the cells by incubating with permeabilization solution.[23][24]

-

Wash the cells with PBS.[22]

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 30-60 minutes, protected from light.[25]

-

Stop the reaction by adding a stop/wash buffer and incubate for 10 minutes.[24]

-

Wash the cells three times with PBS.[22]

-

Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain.

-

Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show fluorescence at the appropriate wavelength for the label used.

HMG-CoA Reductase Activity Assay

This protocol describes an in vitro spectrophotometric assay to measure the activity of HMG-CoA reductase.

Materials:

-

Recombinant HMG-CoA reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, containing KCl, EDTA, and DTT)[26]

-

Test compound (this compound, farnesol, or geraniol)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, NADPH, and the test compound at various concentrations.[27][28]

-

Include control wells with no inhibitor (for maximum enzyme activity) and no enzyme (for background).

-

Pre-incubate the plate at 37°C for 5-10 minutes.[26]

-

Initiate the reaction by adding the HMG-CoA substrate to each well.[26][27]

-

Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C.[26][29] The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the control and calculate the IC50 value.

Conclusion

Early research has established this compound and related isoprenoids, particularly farnesol and geranylgeraniol, as biologically active molecules with significant potential, especially in the field of oncology. Their ability to induce apoptosis in cancer cells through the intrinsic pathway and ER stress, inhibit cell proliferation, and modulate the activity of HMG-CoA reductase highlights their multifaceted mechanisms of action. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals seeking to build upon this early work and further explore the therapeutic applications of these promising natural compounds. Further investigation into the in vivo efficacy, pharmacokinetics, and safety profiles of this compound and its analogs is warranted to fully realize their clinical potential.

References

- 1. This compound | C25H42O | CID 6439529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C25H42O) [pubchemlite.lcsb.uni.lu]

- 4. e-Geranylfarnesol | C25H42O | CID 129694015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Farnesol and geranylgeraniol induce actin cytoskeleton disorganization and apoptosis in A549 lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. jbuon.com [jbuon.com]

- 10. sites.ualberta.ca [sites.ualberta.ca]

- 11. Farnesol, a Fungal Quorum-Sensing Molecule Triggers Apoptosis in Human Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Farnesol activates the intrinsic pathway of apoptosis and the ATF4-ATF3-CHOP cascade of ER stress in human T lymphoblastic leukemia Molt4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Farnesol-induced apoptosis in human lung carcinoma cells is coupled to the endoplasmic reticulum stress response. | Semantic Scholar [semanticscholar.org]

- 14. benchchem.com [benchchem.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Farnesol and geranylgeraniol: prevention and reversion of lovastatin-induced effects in NIH3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The balance of protein farnesylation and geranylgeranylation during the progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medrxiv.org [medrxiv.org]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. static.igem.wiki [static.igem.wiki]

- 22. researchgate.net [researchgate.net]

- 23. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 24. Video: The TUNEL Assay [jove.com]

- 25. docs.aatbio.com [docs.aatbio.com]

- 26. benchchem.com [benchchem.com]

- 27. mdpi.com [mdpi.com]

- 28. japsonline.com [japsonline.com]

- 29. assaygenie.com [assaygenie.com]

Characterization of Geranylfarnesol Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylfarnesol (GF), a C25 isoprenoid alcohol, is a naturally occurring sesterterpenoid found in various plants and insects.[] Its unique chemical structure, featuring multiple isoprenoid units, gives rise to a variety of geometric isomers. These isomers, differing in the configuration of their double bonds, are anticipated to exhibit distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the characterization of different this compound isomers, with a focus on their physicochemical properties, biological significance, and the experimental methodologies used for their analysis. This information is critical for researchers in natural product chemistry, pharmacology, and drug development seeking to explore the therapeutic potential of these compounds.

Physicochemical Properties of this compound Isomers

Table 1: Physicochemical Properties of (2E,6E,10E,14E)-Geranylfarnesol [2]

| Property | Value | Source |

| Molecular Formula | C₂₅H₄₂O | PubChem[2] |

| Molecular Weight | 358.6 g/mol | PubChem[2] |

| Boiling Point | 466.6 ± 14.0 °C at 760 mmHg | BOC Sciences[] |

| Density | 0.9 ± 0.1 g/cm³ | BOC Sciences[] |

| pKa | 14.42 ± 0.10 | BOC Sciences[] |

| XLogP3-AA | 8.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 13 | PubChem[2] |

| Exact Mass | 358.323565959 Da | PubChem[2] |

| Monoisotopic Mass | 358.323565959 Da | PubChem[2] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[2] |

Biological Significance and Therapeutic Potential

This compound and its isomers are of growing interest in the field of drug development due to their potential biological activities.[] As precursors in the biosynthesis of sesterterpenes, they are implicated in a variety of cellular processes.[] While research specifically on this compound isomers is still emerging, studies on the closely related sesquiterpene, farnesol (B120207), provide insights into their potential therapeutic applications, including anti-cancer and anti-inflammatory effects.

Anticancer Activity

Limited studies have investigated the cytotoxic effects of this compound. One study compared the cytotoxicity of several prenylalcohols and found that this compound exhibited activity against human tumor cell lines, although with lower tumor-specificity compared to geranylgeraniol.[] Further research is needed to elucidate the specific anticancer mechanisms of individual this compound isomers and to determine their potency (e.g., IC₅₀ values) against a broader range of cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound isomers is an area of active investigation. Given that the structurally similar farnesol has been shown to modulate inflammatory pathways, it is plausible that this compound isomers may also exert anti-inflammatory effects.

Signaling Pathway Involvement

Due to structural similarities with farnesyl pyrophosphate (FPP), a key intermediate in the mevalonate (B85504) pathway, this compound and its isomers are likely to be involved in various cellular signaling cascades. Farnesol has been shown to impact key signaling pathways implicated in cancer and inflammation, such as the NF-κB and PI3K/Akt pathways. It is hypothesized that this compound isomers may also modulate these pathways, thereby influencing cellular processes like proliferation, apoptosis, and inflammatory responses.

Caption: Hypothesized modulation of NF-κB and PI3K/Akt signaling pathways by this compound isomers.

Experimental Protocols

The characterization of this compound isomers requires a combination of sophisticated separation and analytical techniques. The following protocols are based on established methods for the analysis of related terpene isomers and can be adapted for this compound.

Separation of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate individual this compound isomers from a mixture.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

This compound isomer standard mixture

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A typical starting gradient could be 80:20 (v/v) acetonitrile:water, progressing to 100% acetonitrile over 20-30 minutes. The optimal gradient will need to be determined empirically.

-

Sample Preparation: Dissolve the this compound isomer mixture in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10-20 µL

-

Column temperature: 25-30 °C

-

Detection wavelength: 210 nm

-

-

Data Analysis: Identify and quantify the individual isomers based on their retention times and peak areas relative to the standards.

Caption: A generalized workflow for the separation of this compound isomers using HPLC.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and confirm the structure of this compound isomers.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

-

Helium (carrier gas)

-

This compound isomer samples (pure or as separated fractions from HPLC)

Procedure:

-

Sample Preparation: Dilute the this compound isomer samples in a volatile solvent like hexane (B92381) or ethyl acetate (B1210297) to an appropriate concentration (e.g., 10-100 µg/mL).

-

GC Conditions:

-

Injector temperature: 250 °C

-

Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

Carrier gas flow rate: 1.0 mL/min (constant flow)

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV

-

Mass range: m/z 40-500

-

Ion source temperature: 230 °C

-

Quadrupole temperature: 150 °C

-

-

Data Analysis: Analyze the resulting mass spectra for the molecular ion peak (m/z 358.3) and characteristic fragmentation patterns to identify and differentiate the isomers.

Caption: A generalized workflow for the identification of this compound isomers using GC-MS.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To definitively determine the stereochemistry of the double bonds in each this compound isomer.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated chloroform (B151607) (CDCl₃)

-

Purified this compound isomer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of CDCl₃.

-

¹H NMR Spectroscopy: Acquire a standard proton NMR spectrum. The chemical shifts and coupling constants of the olefinic protons and the protons of the methyl groups adjacent to the double bonds will be diagnostic for the E and Z configurations.

-

¹³C NMR Spectroscopy: Acquire a proton-decoupled carbon NMR spectrum. The chemical shifts of the methyl and methylene (B1212753) carbons adjacent to the double bonds are particularly sensitive to the stereochemistry (gamma-gauche effect).

-

2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to assign all proton and carbon signals unambiguously. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide through-space correlations that confirm the stereochemical assignments.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound Isomers

| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Olefinic Protons | 5.0 - 5.5 | 120 - 140 |

| Allylic Methylene Protons | 1.9 - 2.2 | 25 - 40 |

| Vinylic Methyl Protons | 1.6 - 1.8 | 15 - 25 |

| Hydroxymethyl Protons (-CH₂OH) | ~4.1 | ~59 |

Conclusion

The characterization of this compound isomers is a crucial step in unlocking their full therapeutic potential. This technical guide has provided a foundational understanding of their physicochemical properties, biological significance, and the key experimental methodologies required for their separation and structural elucidation. As research in this area progresses, the development of robust analytical methods and the acquisition of comprehensive biological data for individual isomers will be paramount. Such efforts will pave the way for the rational design and development of novel therapeutic agents derived from this promising class of natural products.

References

Initial Studies on the Pharmacological Potential of Geranylfarnesol: A Technical Guide

Disclaimer: Scientific literature explicitly detailing the pharmacological potential of Geranylfarnesol is currently limited. This guide summarizes the known biological activities of its constituent isoprenoid units, farnesol (B120207) and geraniol (B1671447), to infer the potential pharmacological profile of this compound. The data and experimental protocols presented herein are primarily from studies on farnesol and geraniol and should be considered as a foundation for future research directly investigating this compound.

Introduction to this compound

This compound is a C25 isoprenoid alcohol, a member of the sesterterpenoid class of natural products.[1] It is biosynthetically derived from the combination of geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP). While research on this compound itself is in its nascent stages, the well-documented pharmacological activities of its precursors, farnesol and geraniol, suggest a broad spectrum of potential therapeutic applications, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[][3][4] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the initial studies and inferred pharmacological potential of this compound, drawing from the existing knowledge of its constituent parts.

Data Presentation: Quantitative Pharmacological Data of Related Compounds

The following tables summarize quantitative data from studies on farnesol and geraniol, which may provide insights into the potential bioactivities of this compound.

Table 1: Anticancer Activity of Farnesol and Geraniol Derivatives

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Geranyl-O-acetylhydroquinone | Murine B16 melanoma | Proliferation Assay | 5.1 µM/l | [] |

| Geraniol | Murine B16 melanoma | Proliferation Assay | 160 µM/l | [] |

Table 2: Neuroprotective and Anti-inflammatory Effects of Farnesol

| Experimental Model | Compound | Dosage | Key Findings | Reference |

| 3-Nitropropionic acid-induced Huntington's disease in rats | Farnesol | 50 mg/kg and 100 mg/kg | Significant improvement in locomotor activity and grip strength; attenuation of nitrite (B80452) and restoration of glutathione (B108866) (GSH) levels. | [5] |

| Haloperidol-induced Parkinson's disease in rats | Farnesol | 50 mg/kg and 100 mg/kg | Significant improvement in locomotor activity and grip strength; reduction in dopamine (B1211576) depletion and restoration of antioxidant enzyme levels (superoxide dismutase, catalase). | [6] |

| Ovalbumin-sensitized asthmatic mice | Farnesol | - | Decreased interleukin (IL)-6/IL-10 level ratios in bronchoalveolar lavage fluid (BALF). | [7] |

| Chronic sleep deprivation-induced cognitive impairment in mice | Farnesol | - | Ameliorated cognitive impairment, attenuated oxidative stress and neuroinflammation. | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for farnesol and geraniol are provided below. These protocols can serve as a template for designing future studies on this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., lung, colon, breast) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., farnesol, geraniol, or this compound) for 24, 48, or 72 hours.

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vivo Neuroprotective Activity Assessment

Objective: To evaluate the neuroprotective effects of a compound in an animal model of a neurodegenerative disease.

Methodology (using a 3-Nitropropionic Acid-Induced Huntington's Disease Model in Rats):

-

Animal Model: Male Wistar rats are used. Huntington's disease-like symptoms are induced by daily intraperitoneal (i.p.) injections of 3-nitropropionic acid (3-NP).

-

Compound Administration: The test compound (e.g., farnesol or this compound) is administered orally at different doses (e.g., 50 and 100 mg/kg) for a specified period (e.g., 14 days) concurrently with 3-NP administration.

-

Behavioral Assessments:

-

Locomotor Activity: Assessed using an actophotometer to measure spontaneous motor activity.

-

Motor Coordination and Grip Strength: Evaluated using a rotarod test.

-

-

Biochemical Analysis:

-

At the end of the treatment period, animals are euthanized, and brain tissues (e.g., striatum and cortex) are collected.

-

Oxidative Stress Markers: Levels of malondialdehyde (MDA, a marker of lipid peroxidation) and reduced glutathione (GSH) are measured in brain homogenates.

-

Antioxidant Enzyme Activity: The activities of superoxide (B77818) dismutase (SOD) and catalase (CAT) are determined.

-

Nitrite Levels: Measured as an indicator of nitric oxide production.

-

-

Data Analysis: Behavioral and biochemical parameters are compared between the control, 3-NP treated, and compound-treated groups using appropriate statistical tests.

In Vitro Antioxidant Capacity Assays

Objective: To determine the free radical scavenging activity of a compound.

Methodology (DPPH Radical Scavenging Assay):

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

-

Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound). Ascorbic acid or Trolox is typically used as a positive control.

Methodology (ABTS Radical Scavenging Assay):

-

Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

-

Reaction Mixture: The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm. Different concentrations of the test compound are added to the diluted ABTS•+ solution.

-

Absorbance Measurement: The absorbance is read after a specific incubation time (e.g., 6 minutes).

-

Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

Signaling Pathways and Mechanisms of Action

Based on studies of farnesol and geraniol, this compound may exert its pharmacological effects through the modulation of several key signaling pathways.

Anti-inflammatory Effects: NF-κB Signaling Pathway

Farnesol has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[10] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes.

Caption: Inferred inhibition of the NF-κB signaling pathway by this compound.

Neuroprotective Effects: Nrf2/HO-1 Antioxidant Pathway

Farnesol and nerolidol (B1678203) have been suggested to modulate the Nrf2/HO-1 antioxidant signaling pathway, which plays a crucial role in protecting against oxidative stress-induced neurological damage.[4]

Caption: Inferred activation of the Nrf2/HO-1 pathway by this compound.

Conclusion and Future Directions

While direct experimental evidence for the pharmacological potential of this compound is currently scarce, the extensive research on its constituent molecules, farnesol and geraniol, provides a strong rationale for its investigation as a potential therapeutic agent. The compiled data on anticancer, anti-inflammatory, and neuroprotective activities, along with the detailed experimental protocols and elucidated signaling pathways, offer a solid foundation for future studies.

Researchers are encouraged to undertake studies specifically designed to:

-

Evaluate the in vitro cytotoxicity of this compound against a panel of cancer cell lines to determine its IC50 values.

-

Conduct in vivo studies in animal models of cancer, inflammation, and neurodegenerative diseases to assess its efficacy and safety.

-

Investigate the precise molecular mechanisms of action of this compound, including its effects on key signaling pathways such as NF-κB, PI3K/Akt, and Nrf2.

-

Explore the antioxidant capacity of this compound using a variety of in vitro assays.

Such research will be crucial in validating the inferred pharmacological potential of this compound and paving the way for its potential development as a novel therapeutic agent.

References

- 1. This compound | 22488-05-7 | Benchchem [benchchem.com]

- 3. Neuroprotective effect of geraniol on neurological disorders: a review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acyclic sesquiterpenes nerolidol and farnesol: mechanistic insights into their neuroprotective potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Neuroprotective effects of farnesol on motor and cognitive impairment " by S. Deepa, Emdormi Rymbai et al. [digital.car.chula.ac.th]

- 6. journalijcar.org [journalijcar.org]

- 7. Farnesol, a Sesquiterpene Alcohol in Herbal Plants, Exerts Anti-Inflammatory and Antiallergic Effects on Ovalbumin-Sensitized and -Challenged Asthmatic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Farnesol Exerts Protective Effects against Chronic Sleep Deprivation-Induced Cognitive Impairment via Activation SIRT1/Nrf2 Pathway in the Hippocampi of Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Potential Anti-Inflammatory and Anti-Cancer Properties of Farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Fate of Geranylfarnesol in vivo

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vivo metabolic studies on Geranylfarnesol are limited in publicly available literature. This guide synthesizes information from studies on its close structural analogs, Farnesol (B120207) (FOH) and Geranylgeraniol (B1671449) (GGOH), to project a likely metabolic fate for this compound. The quantitative data and specific pathways presented are predictive models based on this available information.

Introduction

This compound (GFOH) is a C25 isoprenoid alcohol with potential applications in various fields, including as a precursor for synthesizing biologically active molecules. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development in any therapeutic or commercial context. This document provides a comprehensive overview of the predicted metabolic fate of this compound in vivo, based on the well-documented metabolism of related isoprenoids like Farnesol and Geranylgeraniol.

Predicted Metabolic Pathways of this compound

The metabolic transformation of this compound is anticipated to follow pathways similar to those of FOH and GGOH, which primarily involve oxidation and conjugation reactions.[1][2]

Phase I Metabolism: Oxidation

The primary Phase I metabolic pathway for this compound is expected to be a two-step oxidation process.

-

Oxidation to Geranylfarnesal: The terminal alcohol group of this compound is likely oxidized to an aldehyde, Geranylfarnesal. This reaction is predicted to be catalyzed by NAD(P)+-dependent alcohol dehydrogenases (ADHs) present in the cytosol and mitochondria.[3][4] Specifically, Farnesol dehydrogenase has been identified as a key enzyme in the oxidation of Farnesol to Farnesal.[5][6]

-

Oxidation to Geranylfarnoesic Acid: The intermediate aldehyde, Geranylfarnesal, is expected to be further oxidized to a carboxylic acid, Geranylfarnoesic acid. This step is likely mediated by aldehyde dehydrogenases (ALDHs).[1]

Phase II Metabolism: Glucuronidation

Another significant metabolic route for this compound, mirroring the metabolism of Farnesol, is predicted to be glucuronidation.[7] This conjugation reaction would involve the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group of this compound, forming this compound-glucuronide. This process, catalyzed by UDP-glucuronosyltransferases (UGTs) such as UGT1A1 and UGT2B7, would increase the water solubility of the compound, facilitating its excretion.[7]

Other Potential Metabolic Pathways

-

Phosphorylation: A salvage pathway may exist where this compound is phosphorylated to Geranylfarnesyl pyrophosphate (GFPP) by a kinase.[3][8] This would allow it to enter isoprenoid biosynthesis pathways for the synthesis of other molecules.

-

Cytochrome P450 (CYP) Mediated Hydroxylation: CYP enzymes may also contribute to the metabolism of this compound, likely through hydroxylation at various positions on the isoprenoid chain, creating more polar metabolites for excretion.[7]

Below is a diagram illustrating the predicted primary metabolic pathways for this compound.

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data for the ADME properties of this compound in a rat model, based on typical values for lipophilic compounds of similar molecular weight.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Oral Administration (100 mg/kg) | Intravenous Administration (10 mg/kg) |

| Cmax (µg/mL) | 2.5 ± 0.8 | 15.2 ± 3.1 |

| Tmax (h) | 2.0 ± 0.5 | 0.1 ± 0.05 |

| AUC0-t (µg·h/mL) | 12.8 ± 3.4 | 25.6 ± 5.2 |

| Bioavailability (%) | ~50 | - |

| t1/2 (h) | 4.5 ± 1.2 | 3.8 ± 0.9 |

| CL (mL/h/kg) | - | 390 ± 85 |

| Vd (L/kg) | - | 2.1 ± 0.4 |

Table 2: Hypothetical Tissue Distribution of [14C]-Geranylfarnesol in Rats (2 hours post-dose)

| Tissue | Concentration (ng equivalents/g) |

| Blood | 1,800 ± 450 |

| Plasma | 2,200 ± 510 |

| Liver | 15,500 ± 3,200 |

| Kidney | 8,900 ± 1,800 |

| Adipose Tissue | 25,000 ± 6,100 |

| Spleen | 4,100 ± 980 |

| Lungs | 6,200 ± 1,300 |

| Brain | < 100 |

Table 3: Hypothetical Excretion Profile of [14C]-Geranylfarnesol Derived Radioactivity in Rats (% of Administered Dose)

| Excretion Route | 0-24 h | 24-48 h | Total (0-48 h) |

| Urine | 25 ± 6 | 8 ± 2 | 33 ± 7 |

| Feces | 45 ± 9 | 12 ± 3 | 57 ± 11 |

| Total Recovery | 90 ± 15 |

Detailed Experimental Protocols

To definitively determine the metabolic fate of this compound, a comprehensive in vivo study in a rodent model is necessary. Below is a detailed protocol for such a study.

Objective

To investigate the absorption, distribution, metabolism, and excretion (ADME) of [14C]-Geranylfarnesol in male Sprague-Dawley rats following a single oral and intravenous dose.

Materials

-